molecular formula C19H26N2O2S2 B1622045 N,N-Dicyclohexylbenzothiazole-2-sulphonamide CAS No. 85554-77-4

N,N-Dicyclohexylbenzothiazole-2-sulphonamide

Cat. No.: B1622045
CAS No.: 85554-77-4
M. Wt: 378.6 g/mol
InChI Key: CMKDPNYJYNDKQH-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylbenzothiazole-2-sulphonamide is a chemical compound with the molecular formula C19H26N2S2. It is commonly used as an accelerator in the production of natural and synthetic rubber . This compound is known for its effectiveness in enhancing the vulcanization process, which is crucial in the rubber industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dicyclohexylbenzothiazole-2-sulphonamide is synthesized through a reaction involving sodium hypochlorite and dicyclohexylamine to form chlorinated dicyclohexylamine. This intermediate is then condensed with the sodium salt of 2-mercaptobenzothiazole . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually obtained as a white powder .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylbenzothiazole-2-sulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents like acetone or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

N,N-Dicyclohexylbenzothiazole-2-sulphonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dicyclohexylbenzothiazole-2-sulphonamide exerts its effects involves its interaction with sulfur and rubber molecules during the vulcanization process. It acts as a catalyst, facilitating the formation of cross-links between rubber chains, which enhances the elasticity and strength of the final product . The molecular targets include the sulfur atoms in the rubber matrix, and the pathways involved are primarily related to the formation of sulfur bridges.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dicyclohexylbenzothiazole-2-sulphonamide include:

  • N-tert-Butylbenzothiazole-2-sulphenamide
  • N-Cyclohexylbenzothiazole-2-sulphenamide
  • N-Oxydiethylene-2-benzothiazolesulfenamide

Uniqueness

This compound is unique due to its high efficiency as a vulcanization accelerator and its ability to provide a longer scorch time, which enhances the safety and control during the rubber processing . Its chemical structure allows for better dispersion in rubber compounds, leading to improved mechanical properties of the final product.

Properties

IUPAC Name

N,N-dicyclohexyl-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c22-25(23,19-20-17-13-7-8-14-18(17)24-19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDPNYJYNDKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234742
Record name N,N-Dicyclohexylbenzothiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85554-77-4
Record name N,N-Dicyclohexyl-2-benzothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85554-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dicyclohexylbenzothiazole-2-sulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085554774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dicyclohexylbenzothiazole-2-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dicyclohexylbenzothiazole-2-sulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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